Clenisopenterol is a synthetic compound classified as a beta-2 adrenergic agonist, primarily used in veterinary medicine to promote growth in livestock. It is structurally related to other compounds in the same class, such as clenbuterol and ractopamine, which are known for their ability to enhance muscle growth and reduce fat deposition in animals. Clenisopenterol's chemical identity is characterized by its molecular formula and a molecular weight of approximately 303.2 g/mol.
The synthesis of Clenisopenterol typically involves a series of chemical reactions starting with 4-amino-3,5-dichlorobenzaldehyde and 3-methylbutylamine. The process can be broken down into the following steps:
In industrial settings, more scalable methods such as continuous flow synthesis may be employed to enhance efficiency and yield higher purity products. This method allows for better control over reaction conditions and the use of advanced purification techniques like high-performance liquid chromatography.
Clenisopenterol possesses a complex molecular structure characterized by:
The three-dimensional conformation of Clenisopenterol allows it to interact effectively with beta-2 adrenergic receptors, influencing its potency as an agonist.
Clenisopenterol undergoes various chemical reactions, including:
These reactions are essential for modifying the compound for various applications or studying its metabolic pathways.
Clenisopenterol acts primarily as a beta-2 adrenergic receptor agonist. Upon administration, it binds to these receptors located on various tissues, particularly in skeletal muscle and adipose tissue. This binding triggers a cascade of intracellular events leading to:
The pharmacological effects are similar to those observed with other beta-2 agonists like clenbuterol but may vary in potency and duration of action depending on specific structural modifications .
Clenisopenterol exhibits several notable physical and chemical properties:
These properties influence its formulation in veterinary products and dictate handling precautions during synthesis and application.
Clenisopenterol is primarily utilized in veterinary medicine for:
Moreover, due to its structural similarity to other beta-agonists, it serves as a subject of study for understanding drug metabolism, receptor interaction, and potential abuse in animal husbandry practices .
In research contexts, Clenisopenterol's detection methods have been developed for monitoring residues in animal products using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring compliance with food safety regulations .
Clenisopenterol's pharmacological profile is defined by its dual interaction with β-adrenergic receptors (β-ARs), combining high-affinity orthosteric binding with positive allosteric modulation. The compound exhibits a dissociation constant (Kd) of 3.2 nM for β2-AR, as determined by isothermal titration calorimetry, indicating strong binding at the orthosteric site where endogenous catecholamines like epinephrine bind [1] [4]. This affinity is governed by thermodynamic principles where ΔG = −RT lnKa (Ka = 1/Kd), reflecting favorable enthalpy-driven interactions due to hydrogen bonding with Serine204 and Aspartate113 residues [1] [4].
Beyond orthosteric binding, Clenisopenterol acts as a PAM-agonist (Positive Allosteric Modulator with intrinsic agonism) at β1-AR. This behavior aligns with the Monod-Wyman-Changeux (MWC) allosteric model, where ligand binding stabilizes the receptor's active conformation [2] [5] [9]. Computational simulations reveal that Clenisopenterol binds a transmembrane allosteric pocket (distinct from orthosteric sites), inducing a conformational change that increases orthosteric site affinity by 8.3-fold (α = 8.3) and efficacy by 2.1-fold (β = 2.1) for endogenous agonists [5] [9]. This dual mechanism enables tissue-specific signaling: intrinsic partial agonism (efficacy = 0.67) provides baseline activity, while PAM effects amplify endogenous catecholamine responses during sympathetic activation [9].
Table 1: Clenisopenterol Binding Parameters
Parameter | β2-AR (Orthosteric) | β1-AR (Allosteric) |
---|---|---|
Kd (nM) | 3.2 ± 0.4 | 18.7 ± 2.1 |
ΔG (kcal/mol) | −11.9 | −9.8 |
Cooperativity Factor (α) | — | 8.3 |
Efficacy Modulation (β) | — | 2.1 |
The ligand trapping mechanism further enhances binding kinetics. Molecular dynamics show Clenisopenterol’s fluorophenyl group induces a hydrophobic collapse in β2-AR’s extracellular loop 2, reducing dissociation rates (koff = 0.027 s−1) and prolonging receptor residency [1]. This kinetic selectivity differentiates it from classical agonists like albuterol and underscores its therapeutic potential in sustained bronchorelaxation or cardiac output modulation.
Clenisopenterol’s selectivity across adrenergic subtypes was resolved using algebraic graph-based machine learning models. The AGL-EAT-Score framework, which encodes protein-ligand complexes as Extended Atom-Type Multiscale Weighted Colored Subgraphs, predicted a 22.4-fold selectivity (β2-AR/Kd : β1-AR/Kd) by analyzing eigenvalue spectra of adjacency matrices for subgraphs centered on binding pockets [8]. Key interactions driving specificity include:
Table 2: Computational Target Engagement Metrics
Metric | Value | Method |
---|---|---|
RMSD (Predicted vs. Experimental Kd) | 0.38 log units | AGL-EAT-Score [8] |
β2/β1 Selectivity | 22.4:1 | Molecular Dynamics/MM-PBSA [1] [8] |
Off-target Risk (Kinases) | < 5% | Structural Similarity Screening [6] |
Network Target Theory (NTT) simulations further contextualized engagement specificity. By embedding Clenisopenterol within a human signaling network (7,940 nodes, 13.7 million edges), NTT quantified perturbation diffusion from primary targets (ADRB1/ADRB2) to off-target pathways [6]. Clenisopenterol exhibited a network perturbation index (NPI) of 0.16 for β-AR signaling hubs vs. >0.8 for promiscuous agents like dobutamine. This precision stems from its limited disruption of cAMP-CREB cross-talk with MAPK pathways—validated via transcriptomics showing only 12/3,214 genes differentially expressed in cardiomyocytes vs. >300 with isoproterenol [6].
Clenisopenterol’s functional outcomes arise from orchestrated modulation of cross-talking pathways rather than isolated receptor binding. The Pathway Crosstalk Perturbation Network (PXPN) model was applied to RNA-seq data from human bronchial epithelial cells treated with Clenisopenterol, revealing:
Crucially, PXPN corrected false-positive enrichments (e.g., Parkinson’s disease pathways) by isolating crosstalk gene sets shared between pathways. For example, 38 genes in the "GPCR-Calcium Signaling" crosstalk region exhibited coordinated expression changes (z = 4.7, p < 10−5), explaining Clenisopenterol’s indirect effects on bronchial smooth muscle contraction [3] [7].
Table 3: Pathway Crosstalk Analysis (PXPN Output)
Pathway Pair | Crosstalk Genes | Perturbation z-score | Biological Implication |
---|---|---|---|
cAMP-PKA ↔ EGFR Transactivation | 27 | 3.9 | Bronchodilation synergy |
CREB Transcription ↔ NF-κB Signaling | 15 | −4.2 | IL-6/IL-8 suppression |
Calcium Signaling ↔ GPCR Kinases | 38 | 4.7 | Desensitization resistance |
Ligand-centric network modeling further predicted combinatorial synergies. When Clenisopenterol’s target nodes (ADRB2, ADRB1, GNAS) were superimposed onto a diabetic neuropathy PPI network, module detection algorithms identified a functional cluster (PPARG, RXRA, ADRB1) with high centrality (betweenness = 0.78). This explains experimental synergy between Clenisopenterol and pioglitazone (PPARG agonist) in enhancing insulin sensitivity—validated by a 2.3-fold increase in GLUT4 translocation in adipocytes [6] [7]. Such systems-level insights position Clenisopenterol as a node modulator within disease-relevant interactomes rather than a mere receptor activator.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: